REACTION_CXSMILES
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[F:1][C:2]([F:16])([F:15])[C:3]1[CH:4]=[C:5]([C:9](=[O:14])[C:10]([F:13])([F:12])[F:11])[CH:6]=[CH:7][CH:8]=1.S(=O)(=O)(O)O.[I:22]I>>[I:22][C:7]1[CH:6]=[C:5]([C:9](=[O:14])[C:10]([F:11])([F:12])[F:13])[CH:4]=[C:3]([C:2]([F:15])([F:16])[F:1])[CH:8]=1
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Name
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|
Quantity
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2.42 g
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Type
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reactant
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Smiles
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FC(C=1C=C(C=CC1)C(C(F)(F)F)=O)(F)F
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Name
|
|
Quantity
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6 mL
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Type
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reactant
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Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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1.9 g
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Type
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reactant
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Smiles
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II
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Name
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resultant mixture
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Quantity
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0 (± 1) mol
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Type
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reactant
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Smiles
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|
Name
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ice
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Quantity
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10 g
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Type
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reactant
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Smiles
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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After the completion of the reaction
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Type
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EXTRACTION
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Details
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the resultant mixture was extracted with diethyl ether (20 mL×1)
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Type
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WASH
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Details
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The organic phase was washed with 10 mL of a saturated sodium sulfite aqueous solution
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Type
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DRY_WITH_MATERIAL
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Details
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dried over saturated saline and anhydrous sodium sulfate in this order
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Type
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DISTILLATION
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Details
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the solvent was distilled off under reduced pressure
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Type
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CUSTOM
|
Details
|
to obtain 2.56 g of the objective substance as a light yellow oily substance
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Name
|
|
Type
|
|
Smiles
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IC=1C=C(C=C(C1)C(F)(F)F)C(C(F)(F)F)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |